Methyl 4-acetamido-5-iodo-2-methoxybenzoate
Overview
Description
“Methyl 4-acetamido-5-iodo-2-methoxybenzoate” is a chemical compound with the molecular formula C11H12INO4 . It is also known as "Benzoic acid, 4- (acetylamino)-5-iodo-2-methoxy-, methyl ester" .
Molecular Structure Analysis
The molecular structure of “Methyl 4-acetamido-5-iodo-2-methoxybenzoate” consists of 11 carbon atoms, 12 hydrogen atoms, 1 iodine atom, 1 nitrogen atom, and 4 oxygen atoms . The average mass of the molecule is 349.122 Da and the monoisotopic mass is 348.981079 Da .Physical And Chemical Properties Analysis
“Methyl 4-acetamido-5-iodo-2-methoxybenzoate” has a density of 1.7±0.1 g/cm3, a boiling point of 474.8±45.0 °C at 760 mmHg, and a flash point of 241.0±28.7 °C . It has a molar refractivity of 71.9±0.3 cm3, a polar surface area of 65 Å2, and a molar volume of 206.5±3.0 cm3 .Scientific Research Applications
- Methyl 4-acetamido-5-iodo-2-methoxybenzoate has been investigated as a potential imaging agent for melanoma detection. Benzamides derived from this compound, such as 14d and 25, exhibit rapid tumor uptake and high melanoma/nontarget ratios. Additionally, 14d shows promise as a radiotherapeutic agent .
- Researchers use this compound as an intermediate in organic syntheses. Its unique structure allows for diverse chemical transformations, making it valuable in the synthesis of other compounds .
- Some studies suggest that Methyl 4-acetamido-5-iodo-2-methoxybenzoate exhibits antibacterial and antifungal activity. Researchers explore its potential as an antimicrobial agent .
- Investigating the pharmacological effects of this compound could reveal novel drug targets or therapeutic pathways. Its iodine substitution and methoxy group may influence biological interactions .
- Researchers might explore its use in materials science, such as designing functionalized surfaces or coatings. The ester functionality and iodine substitution could impart specific properties to materials .
- Given its structural features, Methyl 4-acetamido-5-iodo-2-methoxybenzoate could serve as a probe for enzyme inhibition studies. Investigating its interactions with enzymes may provide insights into biological processes .
Radiotherapeutics and Imaging Agents
Organic Synthesis Intermediate
Antibacterial and Antifungal Properties
Pharmacological Research
Materials Science
Chemical Biology and Enzyme Inhibition
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of Methyl 4-acetamido-5-iodo-2-methoxybenzoate are currently unknown
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and be bbb (blood-brain barrier) permeant . It is also predicted to be a CYP1A2 and CYP2C19 inhibitor .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it is recommended to be stored at 2-8°C and protected from light . This suggests that temperature and light exposure could affect the compound’s stability and efficacy.
properties
IUPAC Name |
methyl 4-acetamido-5-iodo-2-methoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12INO4/c1-6(14)13-9-5-10(16-2)7(4-8(9)12)11(15)17-3/h4-5H,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBIIHFLPYDIZCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C(=C1)OC)C(=O)OC)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12INO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101240757 | |
Record name | Methyl 4-(acetylamino)-5-iodo-2-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101240757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-acetamido-5-iodo-2-methoxybenzoate | |
CAS RN |
201214-53-1 | |
Record name | Methyl 4-(acetylamino)-5-iodo-2-methoxybenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=201214-53-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-(acetylamino)-5-iodo-2-methoxybenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201214531 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 4-(acetylamino)-5-iodo-2-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101240757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 4-acetamido-5-iodo-2-methoxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.270 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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